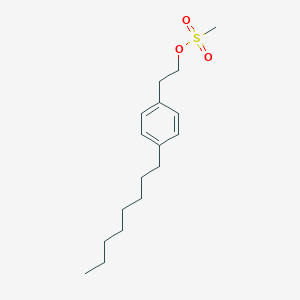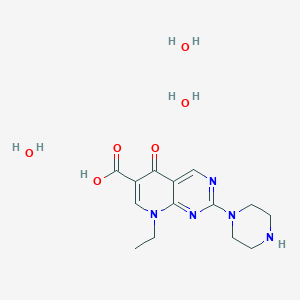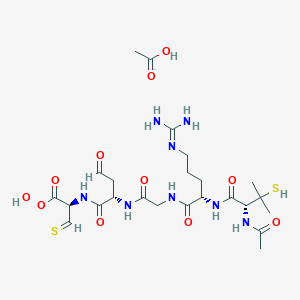
Azine de salicylaldéhyde
Vue d'ensemble
Description
Salicylaldehyde azine (SA) is an organic compound belonging to the class of azo compounds. It is a colorless solid that is soluble in organic solvents. It is used in a variety of applications, such as in the synthesis of pharmaceuticals and dyes. It is also used in the production of polymers and as a catalyst in organic synthesis.
Applications De Recherche Scientifique
Bloc de construction pour les AIEgens
L’azine de salicylaldéhyde est utilisée comme un nouveau bloc de construction pour les AIEgens (lumino-aggrégats à émission induite par agrégation). Ces sondes de fluorescence organiques jouent un rôle important dans l’imagerie biologique . En ajustant simplement la structure chimique des dérivés de salicylaldéhyde, une série de dérivés avec des émissions de couleurs différentes du cyan au rouge ont été préparés .
Suivi des gouttelettes lipidiques
Les dérivés de l’this compound ont été utilisés pour suivre les gouttelettes lipidiques. Ils présentent une grande sélectivité pour le ciblage des gouttelettes lipidiques (LD) et une excellente photostabilité . Ils pourraient être utilisés comme un rapporteur pour surveiller le processus de formation des LD induites par l’acide oléique et le processus de développement des changements de LD dans un modèle de larve de poisson-zèbre .
Effet de substitution asymétrique sur les propriétés optiques
L’this compound et ses dérivés présentent un grand potentiel pour des applications pratiques. L’effet de substitution asymétrique sur leurs propriétés optiques via l’insertion de groupes donneurs d’électrons a été étudié . Cette étude fournit une référence significative et précieuse pour la modification de l’expansion des sondes fluorescentes avec diverses fonctions .
Détection d’ions métalliques spécifiques
L’this compound a été développée pour construire divers AIEgens via un processus de transfert de proton intramoléculaire à l’état excité (ESIPT) afin de détecter certains organites cellulaires et des ions métalliques spécifiques .
Production d’articles commerciaux
L’this compound est utilisée dans la production de divers articles commerciaux, notamment des shampooings et des conservateurs alimentaires .
Traitement médical pour détecter la cétonurie
Elle peut être utilisée en traitement médical pour détecter la cétonurie .
Préparation de l’acide 2-oxo-2H-1-benzopyran-3-carboxylique
L’this compound est utilisée dans la préparation de l’acide 2-oxo-2H-1-benzopyran-3-carboxylique 2- (2-oxo-2H-1-benzopyran-3-carbonyl)hydrazide en réagissant avec la propadiènedione
Mécanisme D'action
Target of Action
Salicylaldehyde azine is a chemical compound with the molecular formula C14H12N2O2 It has been noted for its anthelmintic activity , suggesting it may interact with biological targets related to parasitic worms.
Mode of Action
It’s known that salicylaldehyde azine exhibits interesting aggregation-induced emission enhancement (aiee) characteristics . In a good solvent, these compounds display very weak fluorescence, while strong emission is observed when they are placed in a poor solvent .
Biochemical Pathways
Given its noted anthelmintic activity , it may influence pathways related to the survival and reproduction of parasitic worms.
Result of Action
Its noted anthelmintic activity suggests it may have effects at the cellular level that are detrimental to parasitic worms.
Action Environment
The action of salicylaldehyde azine can be influenced by the solvent environment. In a good solvent, salicylaldehyde azine and its derivatives display very weak fluorescence. When placed in a poor solvent, they exhibit strong emission . This suggests that the efficacy and stability of salicylaldehyde azine may be influenced by the solvent environment.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Salicylaldehyde azine exhibits interesting aggregation-induced emission enhancement (AIEE) characteristics . In good solvent, all these compounds displayed very weak fluorescence, while strong emission was observed when they were placed in poor solvent
Cellular Effects
Salicylaldehyde azine and its derivatives exhibit a great potential for practical applications . They have been used for constructing various AIEgens via an excited state intramolecular proton transfer (ESIPT) process to detect some cellular organelles and specific metal ions
Molecular Mechanism
It is known that a strong internal hydrogen bond of 2·645 Å binds the phenolic hydroxy-group to the nearest nitrogen atom in the azine chain . The molecules are packed in plane-to-plane stacks within the crystal, with a perpendicular spacing between adjacent molecules of about 3·4 Å, which in part accounts for its thermochromic properties .
Temporal Effects in Laboratory Settings
Salicylaldehyde azine exhibits high thermal stability and good light-emitting behavior in the solid state . No obvious changes in fluorescence intensity occurred when Salicylaldehyde azine was dissolved in different pH buffer solutions . The addition of TFA led to slight fluorescence quenching, and the fluorescence intensity gradually increased with increasing potassium tert-butoxide solution concentrations .
Propriétés
IUPAC Name |
2-[[(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18/h1-10,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOVYWBRBMYHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862487 | |
| Record name | 2,2'-(Hydrazinediylidenedimethanylylidene)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959-36-4 | |
| Record name | Salicylaldazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-hydroxy-, 2-[(2-hydroxyphenyl)methylene]hydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | α,α'-azinodi-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of salicylaldehyde azine is C14H12N2O2, and its molecular weight is 240.26 g/mol. []
ANone: Salicylaldehyde azine can be characterized by several spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR are used to analyze the structure and confirm the presence of specific functional groups. [, , , , ]
- Fourier Transform Infrared Spectroscopy (FT-IR): This technique identifies characteristic functional groups through their vibrational modes. [, ]
- UV-Vis Absorption Spectroscopy: This method helps to understand the electronic transitions within the molecule and its interactions with light. [, , , , , ]
- Fluorescence Spectroscopy: This technique investigates the fluorescence properties of the compound, including its emission wavelength, quantum yield, and lifetime. [, , , , , , , , , , ]
- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions and can be used to analyze the molecular weight and fragmentation patterns of salicylaldehyde azine. Techniques like cold-spray ionization mass spectrometry (CSI-MS) have been used to study its self-assembly behavior. [, ]
- X-ray Diffraction: Single-crystal X-ray diffraction provides detailed information about the crystal structure and molecular packing of salicylaldehyde azine. [, , , , ]
A: Salicylaldehyde azine and its derivatives often exhibit aggregation-induced emission enhancement (AIEE). This means they fluoresce weakly in good solvents but show significantly enhanced emission in poor solvents or aggregated states. This is attributed to the restriction of intramolecular rotations in the aggregated state, which prevents non-radiative decay pathways and promotes fluorescence. [, , , , , , ]
A: The stability of salicylaldehyde azine can be influenced by pH. Research indicates that some derivatives are stable in a wide pH range, while others show changes in their absorption and emission properties depending on the pH. [, ]
A: Studies have shown that salicylaldehyde azine derivatives possess good thermal stability. For instance, differential scanning calorimetry (DSC) analysis revealed a high maximum exothermic peak temperature for a specific derivative. [, ]
A: While salicylaldehyde azine itself is not widely reported as a catalyst, its derivatives have shown potential in specific applications. For instance, a salicylaldehyde azine/MWCNTs/Nafion modified electrode demonstrated high selectivity and sensitivity towards Cu2+ ions, enabling its application as an electrochemical sensor for Cu2+ detection in environmental samples. []
A: Yes, computational chemistry plays a vital role in understanding the properties and behavior of salicylaldehyde azine. Techniques like molecular dynamics simulations (MDS) have been employed to investigate the aggregation behavior of its derivatives in different solvent mixtures. [] Furthermore, theoretical calculations, such as those using the Pople–Pariser–Parr method, have been conducted to study the π-electron system of salicylaldehyde azine and gain insights into its electronic structure and spectroscopic properties. []
A: Introducing different substituents on the azine moiety significantly impacts the AIEE properties of salicylaldehyde azine derivatives. For instance, electron-donating groups (–OMe, –NEt2) and electron-withdrawing groups (–NO2, –F, –Cl) can lead to variations in the emission color, ranging from green to red, depending on their electronic effects on the molecule. [, , , , ]
A: Research suggests that encapsulating salicylaldehyde azine within a zeolite nanocage enhances its stability. This confinement hinders twisting motions, leading to increased fluorescence lifetime compared to its solution state. []
ANone: Salicylaldehyde azine and its derivatives hold promise for a wide range of applications, including:
- Fluorescent Probes: Due to their AIEE and ESIPT characteristics, they can be used for sensing various analytes like metal ions (Cu2+), pH changes, and biologically relevant molecules such as HClO, cysteine, homocysteine, and β-galactosidase. [, , , , , , ]
- Bioimaging: Their fluorescence properties make them suitable for imaging cellular structures like lipid droplets and mitochondria. [, ]
- Protein Staining: Salicylaldehyde azine has been explored as a sensitive fluorescence-based dye for detecting proteins in polyacrylamide gels, exhibiting higher sensitivity compared to conventional staining methods. []
- Materials Science: The ability of some derivatives to form metal-ligand complexes with Zn2+ ions suggests their potential use in developing new materials with tailored thermal properties. []
- Information Encryption and Security: The responsiveness of some derivatives to stimuli like pH changes and metal ions makes them potentially valuable in designing rewritable paper and erasable ink. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















